molecular formula C9H11NO B593815 3-Phenyloxetan-3-amine CAS No. 1211567-54-2

3-Phenyloxetan-3-amine

Cat. No. B593815
CAS RN: 1211567-54-2
M. Wt: 149.193
InChI Key: XISUWHJCLGQGMS-UHFFFAOYSA-N
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Description

3-Phenyloxetan-3-amine is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 g/mol . The IUPAC name for this compound is 3-phenyl-3-oxetanamine .


Synthesis Analysis

The synthesis of 3-aryloxetan-3-ols, which includes 3-Phenyloxetan-3-amine, has been developed from halogenated aromatic species, through a halogen–lithium exchange and then addition to oxetan-3-one . This method has been shown to be general for a large number of aromatic and heteroaromatic groups .


Molecular Structure Analysis

The InChI code for 3-Phenyloxetan-3-amine is 1S/C9H11NO/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5H,6-7,10H2 . The canonical SMILES structure is C1C(CO1)(C2=CC=CC=C2)N .


Chemical Reactions Analysis

Oxetanes, such as 3-Phenyloxetan-3-amine, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .


Physical And Chemical Properties Analysis

3-Phenyloxetan-3-amine has a molecular weight of 149.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 149.084063974 g/mol . The topological polar surface area is 35.2 Ų . The compound has a heavy atom count of 11 .

Scientific Research Applications

  • Photoredox Catalysis : A metal-free photoredox strategy for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds using redox-activated primary amine derivatives, including applications in synthesizing functionalized alkynes (Ociepa et al., 2018).

  • Synthesis of Arylurea Derivatives : Utilizing 3-substituted dioxazolones and commercially available amines for the phosgene- and metal-free synthesis of unsymmetrical arylurea derivatives (Chamni et al., 2020).

  • Curing Systems for Thermosetting Resins : Research on commercially available amines as nucleophilic hardeners for bis-benzoxazine monomers, enhancing the reactivities and material properties of thermosetting resins (Sun et al., 2015).

  • Enhancing Reactivity of –OH Bearing Molecules : Phloretic acid used in reaction with model molecules like ethylene glycol, creating phenolic groups that are further reacted with bio-based amines to form benzoxazine end-capped molecules (Trejo-Machin et al., 2017).

  • Site-Selective C–H Arylation : The site-selective γ-arylation of primary alkylamines via a palladium-catalysed C–H bond functionalization process, useful in organic and medicinal chemistry (Liu & Ge, 2016).

  • Silica Silanization : Optimization of silica silanization by 3-aminopropyltriethoxysilane, relevant in promoting adhesion between silica substrates and organic or metallic materials (Howarter & Youngblood, 2006).

  • Fluorescence Studies : Investigating the fluorescence of catechol amines and related compounds condensed with formaldehyde, with implications in biochemistry and materials science (Falck et al., 1962).

  • Epoxy-Amine Kinetics : Mechanistic modeling of epoxy-amine reactions using aniline and phenyl glycidyl ether as model compounds, important in polymer chemistry (Mijovic et al., 1992).

  • Biobased Amines in Polymer Synthesis : Synthesis of biobased primary and secondary amines and their application as building blocks for material chemistry, particularly in automotive, aerospace, and health applications (Froidevaux et al., 2016).

  • Amine Resolution Method : A new method for the resolution of amines applied to 3-aminobenzodiazepines, useful in pharmaceutical chemistry (Rittle et al., 1987).

Future Directions

Oxetanes, including 3-Phenyloxetan-3-amine, have received enormous interest as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . As a result, these units have been widely adopted in medicinal chemistry programs in recent years . Future research will likely continue to explore the synthesis and reactivity of oxetanes, as well as their relevance to medicinal chemistry programs .

properties

IUPAC Name

3-phenyloxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISUWHJCLGQGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211567-54-2
Record name 3-phenyloxetan-3-amine
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